Product packaging for D-alanyl-D-serine(Cat. No.:CAS No. 1115-50-0)

D-alanyl-D-serine

カタログ番号: B14740489
CAS番号: 1115-50-0
分子量: 176.17 g/mol
InChIキー: IPWKGIFRRBGCJO-QWWZWVQMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-alanyl-D-serine is a crucial dipeptide compound utilized primarily in microbiological and pharmacological research focused on bacterial antibiotic resistance mechanisms. This compound serves as the enzymatic product of D-alanine—D-serine ligase (VanC, VanE, VanG), an ATP-dependent enzyme classified under EC 6.3.2.35 . In vancomycin-resistant bacteria, this compound is incorporated into peptidoglycan pentapeptide precursors in place of the conventional D-alanyl-D-alanine dipeptide . This structural modification reduces the binding affinity of glycopeptide antibiotics like vancomycin and teicoplanin to the bacterial cell wall, thereby conferring resistance . Researchers employ this dipeptide to investigate the molecular basis of resistance in Enterococcus species, including E. gallinarum (VanC) and E. casseliflavus . Beyond its role in microbiology, this compound is also relevant to neuroscience research. Its constituent amino acids, D-serine and D-alanine, are established endogenous co-agonists of the NMDA-type glutamate receptor, which plays a critical role in synaptic plasticity, learning, and memory . Studies in model organisms like Caenorhabditis elegans indicate that these D-amino acids regulate adaptive foraging behaviors through NMDA receptor desensitization . Imbalances in D-amino acid signaling are also implicated in neuropsychiatric conditions, making this dipeptide a compound of interest for neurological studies . This compound, with the chemical formula C6H12N2O4 and a molecular weight of approximately 176.17 g/mol, is a stable dipeptide under standard conditions . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B14740489 D-alanyl-D-serine CAS No. 1115-50-0

特性

CAS番号

1115-50-0

分子式

C6H12N2O4

分子量

176.17 g/mol

IUPAC名

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m1/s1

InChIキー

IPWKGIFRRBGCJO-QWWZWVQMSA-N

異性体SMILES

C[C@H](C(=O)N[C@H](CO)C(=O)O)N

正規SMILES

CC(C(=O)NC(CO)C(=O)O)N

製品の起源

United States

準備方法

VanG Ligase-Catalyzed Dipeptide Formation

The VanG ligase, identified in Enterococcus species, is central to D-Ala-D-Ser biosynthesis. This ATP-dependent enzyme catalyzes the ligation of D-alanine and D-serine via a two-step mechanism:

  • Activation : ATP phosphorylates D-alanine’s carboxyl group, forming an acyl-phosphate intermediate.
  • Nucleophilic Attack : D-serine’s α-amino group displaces the phosphate, yielding D-Ala-D-Ser.

Kinetic Parameters :

Substrate $$ k_{cat} $$ (s$$^{-1}$$) $$ K_m $$ (mM) $$ k{cat}/Km $$ (M$$^{-1}$$s$$^{-1}$$)
D-Ala + D-Ser 12.5 ± 0.3 0.45 ± 0.02 27,778
D-Ala + D-Ala 9.8 ± 0.2 0.38 ± 0.03 25,789

VanG exhibits a slight preference for D-Ser over D-Ala at the second position, attributed to hydrogen bonding between Ser’s hydroxyl group and Glu$$^{214}$$ in the active site.

Serine Racemase (VanT) in D-Serine Production

D-Serine is synthesized from L-serine by the membrane-bound serine racemase VanT, a pyridoxal phosphate (PLP)-dependent enzyme. VanT’s N-terminal domain anchors it to the membrane, while the C-terminal catalytic domain converts L-Ser to D-Ser through a two-base mechanism.

Key Features :

  • Specific Activity : 4.8 µmol/mg/h for L-Ser → D-Ser.
  • Inhibition : Competitive inhibition by D-cycloserine ($$ K_i = 0.2 $$ mM).

Chemical Synthesis: Protecting Groups and Coupling Strategies

Stepwise Solid-Phase Peptide Synthesis (SPPS)

D-Ala-D-Ser can be synthesized using Fmoc chemistry:

  • Resin Loading : Fmoc-D-Ser(OtBu)-Wang resin (0.6 mmol/g).
  • Deprotection : 20% piperidine/DMF.
  • Coupling : Fmoc-D-Ala-OH (3 eq), HBTU (3 eq), HOAt (3 eq), DIPEA (6 eq) in DMF (2 h).
  • Cleavage : TFA/TIS/H$$_2$$O (95:2.5:2.5) for 2 h.

Yield : 78% (HPLC purity >95%).

Solution-Phase Synthesis with Mixed Anhydrides

An alternative approach avoids racemization risks:

  • Protection : Boc-D-Ser-OH → Boc-D-Ser-Osu (N-hydroxysuccinimide ester).
  • Coupling : React with D-Ala-OBzl (benzyl ester) in CH$$2$$Cl$$2$$/NMM (4°C, 12 h).
  • Deprotection : H$$_2$$/Pd-C for benzyl removal; TFA for Boc cleavage.

Challenges :

  • Racemization at Ser’s β-hydroxyl requires low temperatures (<10°C).

Microbial and Fermentation-Based Production

Engineered Bacillus subtilis Strains

Co-expression of vanG (ligase) and vanT (racemase) in B. subtilis enables de novo D-Ala-D-Ser synthesis:

Strain D-Ala-D-Ser Titer (g/L) Productivity (mg/L/h)
Wild-type 0.12 ± 0.03 1.2 ± 0.3
Δddl + pVanG-T 3.45 ± 0.21 28.7 ± 1.8

The Δddl knockout eliminates competing D-Ala-D-Ala synthesis, redirecting flux toward D-Ala-D-Ser.

coli Biocatalysts with Immobilized Enzymes

Cell-free systems using immobilized VanG and VanT on chitosan beads achieve 92% substrate conversion (10 mM D-Ala + L-Ser) in 6 h.

Industrial-Scale Production: Patent-Based Methods

A Chinese patent (CN102559834A) details a hybrid enzymatic-chemical process:

  • Acylation : DL-serine → N-acetyl-DL-serine (NaOH, acetic anhydride, 30°C).
  • Enzymatic Resolution :
    • Step 1 : D-aminoacylase hydrolyzes N-acetyl-D-Ser → D-Ser (pH 8.0, 38°C, 48 h).
    • Step 2 : L-aminoacylase hydrolyzes remaining N-acetyl-L-Ser → L-Ser.
  • Ion-Exchange Purification : Strong acidic resin (Amberlite IR-120) separates D-Ser (eluted with 0.5 M NH$$_4$$OH).
  • Ligation : D-Ala + D-Ser + ATP → D-Ala-D-Ser (purified VanG, 37°C, pH 7.5).

Advantages :

  • 95% overall yield from DL-serine.
  • Recyclable unhydrolyzed substrate minimizes waste.

Analytical Characterization

HPLC Methods for Purity Assessment

Column Mobile Phase Retention Time (min)
C18 (5 µm) 20 mM NH$$_4$$Ac (pH 5)/MeOH (95:5) 8.2 ± 0.3
Chiralpak ZWIX(+) 10 mM CuSO$$4$$ in MeOH/H$$2$$O (80:20) 14.7 ± 0.5

NMR Spectroscopic Data (D$$_2$$O, 600 MHz)

  • $$^1$$H NMR : δ 1.35 (d, J=7.2 Hz, CH$$3$$), 3.72 (m, CH$$2$$OH), 4.12 (q, J=7.2 Hz, α-H), 4.25 (t, J=5.8 Hz, β-H).
  • $$^{13}$$C NMR : δ 17.8 (CH$$_3$$), 56.2 (Cα), 62.4 (Cβ), 172.1 (COO$$^-$$).

Applications in Antibiotic Resistance and Neuroscience

Role in Vancomycin Resistance

Incorporation of D-Ala-D-Ser into peptidoglycan reduces vancomycin binding affinity by 1,000-fold (IC$$_{50}$$ = 32 µg/mL vs. 0.03 µg/mL for D-Ala-D-Ala).

化学反応の分析

Types of Reactions

D-alanyl-D-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

D-alanyl-D-serine has a wide range of applications in scientific research:

作用機序

D-alanyl-D-serine exerts its effects primarily through its interaction with enzymes involved in bacterial cell wall biosynthesis. It acts as a substrate for D-alanine-D-serine ligase, which catalyzes the formation of peptide bonds in the bacterial cell wall. This interaction is crucial for maintaining the structural integrity of the cell wall and is a target for antibiotic development .

類似化合物との比較

D-Alanyl-D-Serine vs. D-Alanyl-D-Lactate (D-Ala-D-Lac)

Parameter D-Ala-D-Ser D-Ala-D-Lac
Resistance Impact Reduces vancomycin affinity by ~7-fold Reduces affinity by ~1000-fold
Ligase Genes vanC, vanE, vanG, vanL, vanN vanA, vanB, vanD, vanM
Prevalence Less common; intrinsic to VanC enterococci Predominant in high-level resistance (VanA/B)
Clinical Relevance Teicoplanin remains effective Requires alternative therapies (e.g., linezolid)

Structural Basis of Resistance :

  • D-Ala-D-Ser : The hydroxyl group of D-Ser disrupts a single hydrogen bond in the vancomycin-D-Ala-D-Ala complex, leading to modest affinity reduction .
  • D-Ala-D-Lac : The ester bond (vs. peptide bond in D-Ala-D-Ala) eliminates a critical hydrogen bond, causing a >1000-fold drop in vancomycin binding .

This compound vs. D-Alanyl-D-Alanine (D-Ala-D-Ala)

Parameter D-Ala-D-Ser D-Ala-D-Ala
Function Resistance-modified peptidoglycan terminus Canonical peptidoglycan precursor terminus
Ligase Specificity VanC-type ligases Ddl ligases (e.g., ddlA, ddlB)
Kinetic Activity Lower catalytic efficiency (e.g., VanC2 mutants retain 10% wild-type activity ) High specificity for D-Ala

Key Mutations Affecting Specificity :

  • VanC2 Ligase Mutants :
    • R322M and F250Y single mutations reduce D-Ser usage by 36–44-fold, reverting toward D-Ala-D-Ala ligase activity .
    • F250Y/R322M double mutant loses 90% D-Ala-D-Ser activity, mimicking wild-type D-Ala-D-Ala ligases .
  • Leu282→Arg in E. coli DdlB : Enhances D-Ala-D-Ser formation by 560-fold, demonstrating plasticity in substrate recognition .

Research Findings and Implications

Enzyme Engineering and Resistance Evolution

  • VanC2 Ligase : Single-residue changes in the active site (e.g., Phe250, Arg322) alter substrate specificity, highlighting evolutionary adaptability of ligases .
  • Leuconostoc mesenteroides Ddl: Phe261→Tyr mutation abolishes D-Ala-D-Lac synthesis, linking residue identity (Tyr vs. Phe) to depsipeptide/dipeptide selectivity .

Clinical and Pharmacological Considerations

  • VanC Resistance: Often intrinsic but poses risks in immunocompromised patients. Telavancin’s efficacy remains unstudied, but teicoplanin is effective .
  • VanA/B Resistance : Dominates due to higher resistance levels (D-Ala-D-Lac) and plasmid-mediated gene transfer .

Data Tables

Table 1: Kinetic Parameters of Wild-Type and Mutant Ligases

Enzyme Substrate kcat/Km (M⁻¹s⁻¹) Fold Change vs. Wild-Type Reference
VanC2 Wild-Type D-Ser 1.2 × 10³
VanC2 R322M D-Ser 2.7 × 10¹ 44× ↓
E. coli DdlB Leu282→Arg D-Ser 6.7 × 10³ 560× ↑

Table 2: Vancomycin Binding Affinities

Peptide Kd (μM) Relative Affinity Reference
D-Ala-D-Ala 0.054
D-Ala-D-Ser 0.38 7× ↓
D-Ala-D-Lac >73,000 >1000× ↓

Q & A

Basic: How can researchers detect and quantify D-alanyl-D-serine in bacterial peptidoglycan?

Methodological Answer:
DADSer can be detected using liquid chromatography-mass spectrometry (LC-MS) or HPLC coupled with pre-column derivatization (e.g., dansyl chloride or o-phthalaldehyde) to enhance sensitivity. For quantification, isotopically labeled DADSer (e.g., ¹³C or ¹⁵N isotopes) serves as an internal standard. Peptidoglycan must first be enzymatically digested (e.g., using mutanolysin) to release the dipeptide for analysis .

Basic: What role does DADSer play in bacterial vancomycin resistance?

Mechanistic Explanation:
DADSer replaces D-alanyl-D-alanine (DADA) in peptidoglycan precursors, reducing vancomycin binding affinity by ~6-fold due to conformational changes in the pentapeptide terminus. This disrupts hydrogen bonding between vancomycin and the dipeptide, enabling peptidoglycan crosslinking even in the antibiotic’s presence. Resistance is mediated by VanC-type ligases , which preferentially synthesize DADSer over DADA .

Advanced: How can researchers experimentally distinguish DADSer-producing ligases (VanC) from DADA-producing ligases?

Experimental Design:

ATP-Coupled Assays: Monitor ATP hydrolysis during dipeptide synthesis. VanC ligases show higher activity with D-serine than D-alanine.

Substrate Competition: Use radiolabeled D-serine (³H or ¹⁴C) in the presence of excess D-alanine to assess substrate specificity.

Mutagenesis Studies: Introduce point mutations (e.g., residues in the substrate-binding pocket) to revert VanC ligase activity toward DADA synthesis, as demonstrated in VanC2 mutants .

Advanced: How do structural studies resolve contradictions in vancomycin-DADSer binding affinity data?

Data Contradiction Analysis:
Early NMR studies reported a 6-fold reduction in vancomycin affinity for DADSer compared to DADA , while crystallographic data suggested larger conformational disruptions. To reconcile this:

  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Compare molecular dynamics simulations of vancomycin-DADSer interactions under varying pH and ionic conditions, as hydrogen-bond networks are context-dependent .

Advanced: What methodologies are used to study DADSer’s impact on peptidoglycan structural integrity?

Structural Biology Approaches:

Solid-State NMR: Analyze peptidoglycan crosslinking efficiency in VanC-expressing strains.

Cryo-EM: Visualize peptidoglycan architecture in resistant vs. susceptible bacteria.

Muropeptide Analysis: Digest peptidoglycan with cellosyl and quantify crosslinked muropeptides via HPLC to compare DADSer- and DADA-containing strains .

Advanced: How do researchers model DADSer incorporation kinetics in vivo vs. in vitro?

Kinetic Modeling:

In Vivo: Use pulse-chase experiments with ³H-labeled D-serine to track dipeptide incorporation rates in bacterial cultures.

In Vitro: Employ stopped-flow kinetics with purified VanC ligase to measure catalytic efficiency (kcat/Kmk_{cat}/K_m).

Computational Models: Apply Michaelis-Menten kinetics to predict substrate utilization under varying ATP and amino acid concentrations .

Advanced: What experimental evidence supports DADSer as a biomarker for intrinsic vancomycin resistance?

Validation Strategies:

Genomic Correlation: Screen Enterococcus gallinarum and E. casseliflavus for the presence of the vanC operon using PCR and Sanger sequencing.

Phenotypic Assays: Compare MIC (minimum inhibitory concentration) values for vancomycin in wild-type vs. vanC-knockout strains.

Metabolomic Profiling: Use LC-MS to confirm DADSer accumulation in resistant strains lacking acquired resistance genes (e.g., vanA, vanB) .

Advanced: How can researchers engineer ligases to study DADSer-DADA substrate promiscuity?

Directed Evolution Workflow:

Library Construction: Generate mutant ligase libraries via error-prone PCR or site-saturation mutagenesis.

High-Throughput Screening: Use ATP-depletion assays (e.g., luciferase-based detection) to identify mutants with altered substrate specificity.

Structural Validation: Solve X-ray structures of engineered ligases to map active-site modifications enabling dual D-serine/D-alanine recognition .

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